molecular formula C24H25NO4 B3585318 N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B3585318
M. Wt: 391.5 g/mol
InChI Key: FBSJUCLZMJWOGY-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, and they’re known for their fragrant odour. They’re used in the manufacture of certain perfumes and fabric conditioners .


Molecular Structure Analysis

The compound has a coumarin backbone, which is a benzopyrone structure - a benzene ring joined to a pyrone ring . The “N-cyclohexyl-2-” part suggests a cyclohexyl group attached to the second carbon in the pyrone ring. The “[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]” part suggests a second coumarin structure attached to the seventh carbon of the first coumarin structure .


Chemical Reactions Analysis

The reactivity of this compound could be similar to other coumarin derivatives. For example, coumarins can undergo reactions such as halogenation, nitration, and sulfonation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the cyclohexyl group could make the compound more hydrophobic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some coumarin derivatives have biological activity and are used in medicine. For example, warfarin, a well-known anticoagulant, is a derivative of coumarin .

Safety and Hazards

The safety and hazards would also depend on the exact structure of the compound. Some coumarin derivatives are toxic, while others are used in medicine .

Future Directions

Future research could involve studying the biological activity of this compound and its potential uses in medicine or other fields .

Properties

IUPAC Name

N-cyclohexyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-16-21(28-15-22(26)25-18-10-6-3-7-11-18)13-12-19-20(14-23(27)29-24(16)19)17-8-4-2-5-9-17/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSJUCLZMJWOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

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